molecular formula C24H25N3O B278133 N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide

N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide

Katalognummer B278133
Molekulargewicht: 371.5 g/mol
InChI-Schlüssel: UBFXTDOIAGNQNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide, also known as GSK503, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.

Wirkmechanismus

N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide acts as a competitive inhibitor of BET proteins, specifically BRD4. BET proteins are involved in the regulation of gene expression by binding to acetylated histones. By inhibiting BET proteins, N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide can disrupt the expression of genes involved in disease progression.
Biochemical and Physiological Effects:
N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide has been shown to have potent anti-proliferative effects in cancer cells. It has also been shown to have anti-inflammatory effects in preclinical models of inflammation. Additionally, N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide is its specificity for BET proteins, which allows for targeted inhibition of gene expression. Additionally, its favorable pharmacokinetic profile makes it a suitable candidate for in vivo studies. However, one limitation of N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide is its potential off-target effects, which may limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions for the study of N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide. One direction is the investigation of its potential therapeutic applications in cancer and inflammation. Another direction is the development of more potent and selective BET inhibitors based on the structure of N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide. Additionally, the study of the mechanism of action of BET inhibitors may provide insights into the regulation of gene expression and potential therapeutic targets.
In conclusion, N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide has shown promising results in preclinical studies as an inhibitor of BET proteins. Its specificity for BET proteins and favorable pharmacokinetic profile make it a suitable candidate for further investigation in therapeutic applications. Future research directions include the investigation of its potential therapeutic applications in cancer and inflammation, the development of more potent and selective BET inhibitors, and the study of the mechanism of action of BET inhibitors.

Synthesemethoden

The synthesis of N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide involves a multi-step process starting from commercially available starting materials. The synthetic route involves the formation of a biphenyl intermediate, which is then coupled with a piperazine derivative to form the final product. The synthesis method has been optimized to provide high yields and purity of the final product.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies as an inhibitor of bromodomain and extra-terminal domain (BET) proteins, which are involved in the regulation of gene expression. BET inhibitors have been shown to have potential therapeutic applications in cancer, inflammation, and other diseases.

Eigenschaften

Molekularformel

C24H25N3O

Molekulargewicht

371.5 g/mol

IUPAC-Name

N-[4-(4-methylpiperazin-1-yl)phenyl]-4-phenylbenzamide

InChI

InChI=1S/C24H25N3O/c1-26-15-17-27(18-16-26)23-13-11-22(12-14-23)25-24(28)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-14H,15-18H2,1H3,(H,25,28)

InChI-Schlüssel

UBFXTDOIAGNQNI-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Kanonische SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.